molecular formula C12H9N3O B155338 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile CAS No. 106637-42-7

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile

Cat. No. B155338
CAS RN: 106637-42-7
M. Wt: 211.22 g/mol
InChI Key: RNDMGBQAVCPZSB-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMP inhibitor and has been extensively studied for its inhibitory effects on matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) components.

Scientific Research Applications

Intramolecular Charge Transfer (ICT) Structures

Pyrimidine derivatives can serve as electron-withdrawing components in push-pull structures for ICT due to their π-deficient aromatic heterocycle nature. This can result in significant ICT along the molecule’s structure, which may also confer luminescent characteristics .

Noncompetitive AMPA Receptor Antagonists

Related compounds have culminated in the discovery of novel noncompetitive AMPA receptor antagonists that show potent activity in vitro and in vivo seizure models .

Synthesis of Pyrimidine-Carboxylic Acids

The synthesis of pyrimidine-carboxylic acids involves transformations that could be applicable to the compound , potentially leading to new derivatives with various biological activities .

Metal Complex Formation

Similar compounds have been used to prepare metal complexes with various metals like Cu(II), Co(II), Ni(II), Zn(II), and Cd(II). These complexes derive from pyridone moieties and may have potential applications in catalysis or material science .

Huisgen Cycloaddition Reactions

The compound could potentially be synthesized using key reactions such as the Biginelli reaction, followed by Huisgen 1,3-dipolar cycloaddition, leading to a variety of functionalized derivatives with potential pharmaceutical applications .

properties

IUPAC Name

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-10(11-4-2-3-5-14-11)6-9(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMGBQAVCPZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile

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